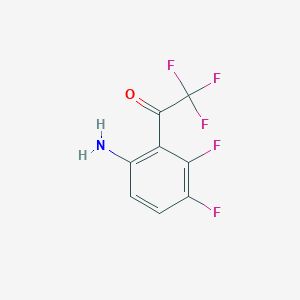

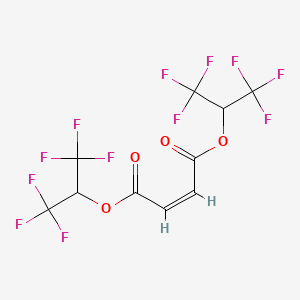

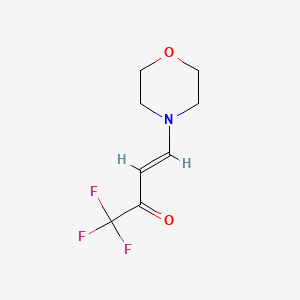

1,1,1-Trifluoro-4-morpholinobut-3-en-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,1,1-Trifluoro-4-morpholinobut-3-en-2-one involves several steps, including custom synthesis solutions, impurity profiling and characterization, peptide synthesis services, structural analysis services, chiral compound synthesis, fluorescent labeling and probes, bioconjugation and linker chemistry, high-throughput screening and assays.Molecular Structure Analysis

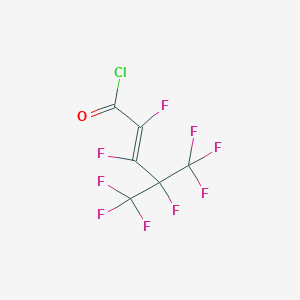

The molecular formula of 1,1,1-Trifluoro-4-morpholinobut-3-en-2-one is C8H10F3NO2 . The molecular weight is 209.1657096 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,1-Trifluoro-4-morpholinobut-3-en-2-one include its molecular structure, melting point, boiling point, density, and molecular weight . Unfortunately, specific values for these properties are not provided in the sources I have access to.Applications De Recherche Scientifique

Anti-Tubercular Activity

(3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one: has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates novel therapeutic options. Researchers have synthesized derivatives of this compound and evaluated their activity against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM. These findings highlight its promise as a potential TB drug candidate.

Pyrazinamide Analogues

Pyrazinamide (PZA) is a front-line prodrug used in TB treatment. Analogues of PZA have been explored for enhanced anti-TB activity. Among these, derivatives of (3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one have shown promise. For instance, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide exhibited four times higher activity than PZA . Additionally, compounds like N-(2-(piperazin-1-yl)ethyl)pyrazine-2-carboxamide and N-(2-morpholinoethyl)pyrazine-2-carboxamide demonstrated MICs against MTB H37Rv . These analogues represent a potential avenue for combating drug-resistant TB strains.

Cytotoxicity Studies

Assessing the safety of potential drug candidates is crucial. Researchers evaluated the cytotoxicity of the most active compounds derived from (3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one on human embryonic kidney cells (HEK-293). Encouragingly, these compounds were found to be non-toxic to human cells, suggesting their suitability for further development .

Crystallography

Single crystals were developed for specific derivatives of this compound, including 6d, 6f, and 6n. Crystallography studies provide valuable insights into molecular structures and interactions, aiding drug design and optimization .

Anti-Mycobacterial Activity

Beyond TB, (3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one and its analogues have demonstrated anti-mycobacterial activity. For instance, 5-(tert-butyl)-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide exhibited potent activity against MTB H37Rv . These findings suggest broader applications in combating mycobacterial infections.

Exploration of Derivatives

Researchers continue to explore derivatives of this compound, modifying functional groups and evaluating their biological activities. Docking studies provide insights into molecular interactions, guiding further development .

Safety and Hazards

Propriétés

IUPAC Name |

(E)-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO2/c9-8(10,11)7(13)1-2-12-3-5-14-6-4-12/h1-2H,3-6H2/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETJJQQORWTESV-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C=C/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.